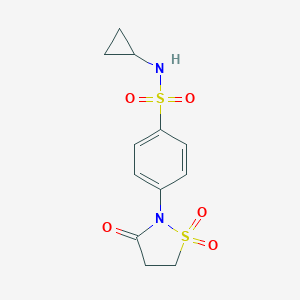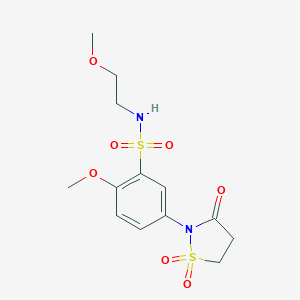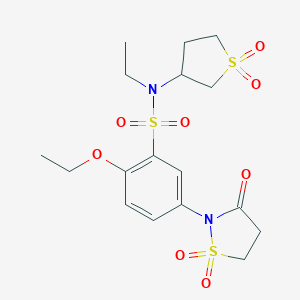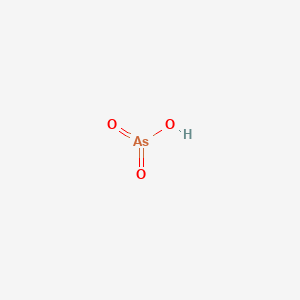![molecular formula C13H18N2OS B241080 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole, also known as MPDTI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPDTI is a type of imidazole compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole is not fully understood, but studies suggest that it may act through various pathways, including the inhibition of angiotensin-converting enzyme (ACE), the activation of peroxisome proliferator-activated receptor (PPAR), and the inhibition of nuclear factor-kappa B (NF-κB).
Effets Biochimiques Et Physiologiques
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects, including the reduction of blood pressure, the improvement of glucose tolerance, and the reduction of inflammation. 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to have potential neuroprotective effects, with studies suggesting that it may protect against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its low toxicity and high stability. However, its limited solubility in water and other solvents may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole, including further investigation of its therapeutic potential as an antihypertensive, antidiabetic, and anti-inflammatory agent. Additionally, studies may focus on the potential anticancer properties of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole and its mechanism of action in cancer cells. Further research may also investigate the potential neuroprotective effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole and its use in the treatment of neurological disorders.
Méthodes De Synthèse
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole can be synthesized through various methods, including the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of a base, followed by the reaction of the resulting product with imidazole. Another method involves the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of sodium hydride, followed by the reaction with imidazole.
Applications De Recherche Scientifique
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has been studied extensively for its potential therapeutic applications, including its use as an antihypertensive, antidiabetic, and anti-inflammatory agent. 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to have potential anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells.
Propriétés
Nom du produit |
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole |
|---|---|
Formule moléculaire |
C13H18N2OS |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2OS/c1-11-3-5-12(6-4-11)16-9-2-10-17-13-14-7-8-15-13/h3-6H,2,7-10H2,1H3,(H,14,15) |
Clé InChI |
QLOXDEUNZSPPGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCSC2=NCCN2 |
SMILES canonique |
CC1=CC=C(C=C1)OCCCSC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)




![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
